2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide is an organic compound with the molecular formula and a molecular weight of 246.13 g/mol. This compound is characterized by the presence of two chlorine atoms, one attached to the acetamide group and another to the phenyl group, making it a chlorinated derivative of acetamide. It is noted for its utility in various chemical and pharmaceutical applications, particularly due to its unique reactivity and potential biological activities, such as antimicrobial properties.
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide falls under the category of chlorinated organic compounds and amides. It is often studied within the fields of medicinal chemistry and organic synthesis due to its structural features that allow for diverse chemical reactions and modifications.
The synthesis of 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide typically involves a two-step process:
The synthesis may involve careful control of temperature and stoichiometry to ensure high yields and purity. The use of triethylamine not only aids in neutralizing by-products but also facilitates the nucleophilic attack on chloroacetyl chloride by 4-chlorobenzylamine.
The molecular structure of 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C11H13Cl2NO/c1-2-10(14-11(15)7-12)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15)
CCC(C1=CC=C(C=C1)Cl)NC(=O)CCl
These notations indicate the presence of a propyl chain linked to a chlorinated phenyl group and an acetamide functional group .
The compound's molecular weight is 246.13 g/mol, with a boiling point that typically ranges around 200°C under standard atmospheric conditions. Its solubility varies depending on solvent choice but generally shows moderate solubility in polar solvents .
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide can undergo several types of chemical reactions:
These reactions are significant for developing new derivatives that may possess enhanced biological activities or different pharmacological properties.
The mechanism of action for 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide involves its interaction with biological molecules. It has been observed to affect enzyme activity, particularly with cytochrome P450 enzymes involved in drug metabolism.
The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways, cellular signaling, and gene expression. This makes it a candidate for further investigation in pharmacological studies aimed at understanding its potential therapeutic effects .
Relevant analyses indicate that its chlorine substituents enhance its reactivity compared to non-halogenated analogs .
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide has several scientific uses:
This compound's unique structure allows it to be a versatile tool in both synthetic chemistry and biological research contexts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4